molecular formula C12H19N B14668390 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- CAS No. 51265-35-1

1H-Indole, 1-butyl-4,5,6,7-tetrahydro-

Cat. No.: B14668390
CAS No.: 51265-35-1
M. Wt: 177.29 g/mol
InChI Key: CSDGEKORHIDYSF-UHFFFAOYSA-N
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Description

1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- typically involves multicomponent reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Povarov cyclization, which uses molecular iodine and visible light to induce the reaction between N-aryl glycine esters and indoles .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium or rhodium complexes .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole, 1-butyl-4,5,6,7-tetrahydro- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. The nitrogen atom in the indole ring plays a crucial role in its pharmacological activity, making it a versatile compound in drug design .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-acetic acid

Comparison: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to other indole derivatives. Its butyl substitution enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Properties

CAS No.

51265-35-1

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-butyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C12H19N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h8,10H,2-7,9H2,1H3

InChI Key

CSDGEKORHIDYSF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C1CCCC2

Origin of Product

United States

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